molecular formula C15H27NO11 B014289 Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside CAS No. 75669-79-3

Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No. B014289
CAS RN: 75669-79-3
M. Wt: 397.37 g/mol
InChI Key: JPIHIQIYWZWIPU-ATCGGQGBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and the selective modification of functional groups. For instance, a concise and efficient synthesis route was reported for 2-acetamido-2-deoxy-β-D-hexopyranosides from 2-acetamido-2-deoxy-β-D-glucose, showcasing the versatility in accessing such molecules (Cai, Ling, & Bundle, 2009).

Molecular Structure Analysis

The molecular structure of such glycosides is characterized by the presence of an acetamido group and multiple hydroxyl groups, making them suitable for various chemical transformations. For instance, the structural properties of related compounds were examined through crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into their conformational dynamics and interaction potential (Zhang, Meredith, Oliver, Carmichael, & Serianni, 2020).

Chemical Reactions and Properties

These molecules undergo a range of chemical reactions, including glycosylation, which is pivotal for the synthesis of oligosaccharides and glycoconjugates. The reactivity of the hydroxyl and acetamido groups allows for selective modifications, essential for constructing complex glycan structures. This reactivity is exploited in synthesizing glycosidic linkages and derivatizing the sugar moiety for specific applications (Miyai & Jeanloz, 1972).

Scientific Research Applications

Biological Effects of Acetamide Derivatives

  • A comprehensive review on acetamide and its derivatives, including methyl derivatives, discusses their commercial importance and the biological effects of exposure in humans. The review highlights the variation in biological responses among these chemicals and emphasizes the need for updated information on their toxicology (Kennedy, 2001).

Glycan Chains in Arabinogalactan Proteins

  • Research on arabinogalactan proteins (AGPs) in Physcomitrella patens revealed the presence of unusual sugar residues in the glycan chains, which could have implications for the overall polarity and biological function of AGPs. This study could inform the understanding of complex glycosylation patterns in similar compounds (Fu, Yadav, & Nothnagel, 2007).

Green Extraction of Natural Products

  • A review on 2-methyloxolane as a sustainable solvent for the extraction of natural products emphasizes the environmental and economic viability of using bio-based solvents. This context is relevant for considering safe and sustainable methods for extracting and studying complex molecules like methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside (Rapinel et al., 2020).

Hepatoprotective and Antioxidant Activities

  • The hepatoprotective potential of Hyperoside, a flavonol glycoside, through enhancing antioxidant responses in liver diseases offers a framework for exploring similar protective effects in compounds with glycosidic functionalities. Such research could provide insights into the therapeutic potential of glycosidic compounds in liver health (Jang, 2022).

Pharmacokinetics and Pharmacodynamics

  • A review on ketamine elucidates its clinical uses, including its rapid antidepressant effects. Understanding the pharmacokinetics and pharmacodynamics of molecules like ketamine can inform the research and development of new therapeutic agents, potentially including complex glycosidic compounds (Zanos et al., 2018).

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIHIQIYWZWIPU-ATCGGQGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415339
Record name GAL-(1-3)MGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

CAS RN

75669-79-3
Record name GAL-(1-3)MGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 2
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 3
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 4
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 5
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 6
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

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